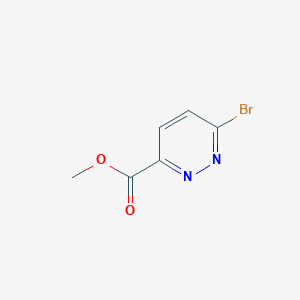
N,N-Dipropylpyridin-4-Amine
Overview
Description
N,N-Dipropylpyridin-4-Amine (DPPA) is an organic compound belonging to the pyridine family of heterocyclic compounds. It is an amine derivative of pyridine and is used in a variety of industrial, scientific, and medical applications. DPPA is an important building block for organic synthesis and is used in many applications such as pharmaceuticals, agrochemicals, and materials science.
Scientific Research Applications
Photodegradation in Aqueous Solution
N,N-Dipropylpyridin-4-amine, as part of the tertiary amine group, can undergo photodegradation in the presence of nitrate and humic substances under simulated sunlight. This research is significant for understanding the photochemical fate of amine drugs in natural waters, including their interactions with humic substances and the impact of photodegradation processes (Chen et al., 2009).
Arene C-H Amination via Photoredox Catalysis
In the context of medicinal chemistry, photoredox catalysis has been employed to form carbon-nitrogen bonds, transforming C-H into C-N bonds, which includes applications for tertiary amines like this compound. This innovative approach offers a blueprint for aromatic carbon-hydrogen functionalization and is of interest in pharmaceutical research (Romero et al., 2015).
Neurotoxicity and Environmental Pyridines
The role of N-methyltransferases in the neurotoxicity associated with metabolites of various 4-substituted pyridines, including this compound, highlights its relevance in understanding environmental and neurological implications (Ansher et al., 1986).
Dinuclear Platinum(II) N4Py Complex
Research involving this compound has led to the unexpected coordination mode in a Dinuclear Platinum(II) N4Py Complex, exploring its photophysical and anticancer properties. This work contributes to the field of inorganic chemistry and medicinal applications (Lo et al., 2015).
Carbonylative Cyclization of Amines
The selective γ-C(sp3)–H carbonylation of N-(2-pyridyl)sulfonyl (N-SO2Py)-protected amines, including this compound, using palladium catalysis, is a powerful approach for derivatization of amine-based moieties into γ-lactams. This process is significant for the late-stage diversification of multifunctional molecules such as dipeptides and tripeptides (Hernando et al., 2016).
Luminescent Rhenium(I) Polypyridine Poly(Ethylene Glycol) Complexes
Studies on luminescent rhenium(I) polypyridine complexes modified with poly(ethylene glycol) pendants, including variants of this compound, reveal insights into cytotoxic activity, cellular uptake, and PEGylation properties. This research is crucial for the development of biological reagents and understanding their biocompatibility (Choi et al., 2012).
Mechanism of Action
Mode of Action
It’s likely that the compound interacts with its targets through a series of biochemical reactions, leading to changes in cellular processes . The specifics of these interactions and the resulting changes are subjects of ongoing research.
Pharmacokinetics
It’s known that the compound has high gi absorption and is bbb permeant . . These properties could impact the bioavailability of the compound.
Action Environment
The action of N,N-Dipropylpyridin-4-Amine could be influenced by a variety of environmental factors. These could include temperature, pH, and the presence of other compounds . .
Biochemical Analysis
Biochemical Properties
N,N-Dipropylpyridin-4-Amine plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It interacts with various enzymes and proteins, influencing their activity and function. For instance, it has been observed to interact with enzymes involved in metabolic pathways, potentially acting as an inhibitor or activator depending on the specific enzyme and reaction conditions . These interactions can lead to changes in the catalytic efficiency of the enzymes, thereby affecting the overall biochemical pathways.
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can alter the expression of specific genes, leading to changes in protein synthesis and cellular behavior . Additionally, it can impact cellular metabolism by affecting the activity of key metabolic enzymes, thereby altering the metabolic flux within the cell.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. It binds to specific sites on enzymes and proteins, leading to changes in their conformation and activity. This binding can result in either inhibition or activation of the target biomolecule, depending on the nature of the interaction . Furthermore, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcriptional activity of specific genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific storage conditions but can degrade over time when exposed to light and moisture . Long-term exposure to this compound in in vitro and in vivo studies has demonstrated sustained effects on cellular metabolism and gene expression, indicating its potential for prolonged biochemical activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit minimal or no adverse effects, while higher doses can lead to toxicity and adverse reactions . Threshold effects have been observed, where a specific dosage range results in significant biochemical and physiological changes. It is essential to determine the optimal dosage to achieve the desired effects while minimizing potential toxicity.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate these pathways. It can influence the levels of metabolites and the overall metabolic flux within the cell . The compound’s interaction with key metabolic enzymes can lead to changes in the production and utilization of metabolic intermediates, thereby affecting cellular energy balance and biosynthetic processes.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions facilitate the compound’s localization and accumulation in specific cellular compartments. The distribution pattern of this compound can influence its biochemical activity and effectiveness in different tissues.
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to particular compartments or organelles within the cell through targeting signals or post-translational modifications . This localization is crucial for its interaction with target biomolecules and its overall biochemical effects.
properties
IUPAC Name |
N,N-dipropylpyridin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2/c1-3-9-13(10-4-2)11-5-7-12-8-6-11/h5-8H,3-4,9-10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QERPFDRCBSOYMF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC)C1=CC=NC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90498816 | |
| Record name | N,N-Dipropylpyridin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90498816 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
69008-70-4 | |
| Record name | N,N-Dipropylpyridin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90498816 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



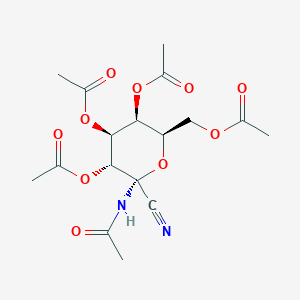
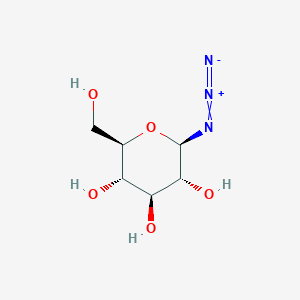
![6-Nitrothieno[2,3-D]pyrimidin-4(3H)-one](/img/structure/B1366994.png)

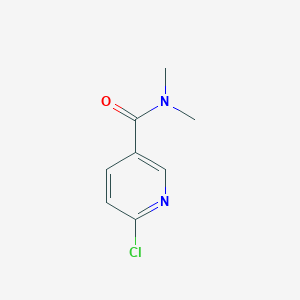


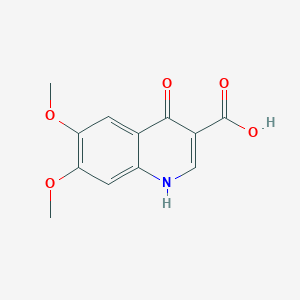
![Ethyl 4-chlorothieno[2,3-B]pyridine-5-carboxylate](/img/structure/B1367010.png)
